molecular formula C12H11Cl2N3O B12589891 5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine CAS No. 642085-80-1

5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine

Cat. No.: B12589891
CAS No.: 642085-80-1
M. Wt: 284.14 g/mol
InChI Key: BOYPKKZWNHUMFP-UHFFFAOYSA-N
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Description

5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine: is a synthetic organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a methoxy group, which is further connected to a pyrazine ring substituted with a methylamine group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine typically involves the following steps:

    Formation of the Dichlorophenyl Methoxy Intermediate: The starting material, 2,6-dichlorophenol, is reacted with a suitable methoxylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate to form 2,6-dichlorophenyl methoxy compound.

    Coupling with Pyrazine Derivative: The intermediate is then coupled with a pyrazine derivative, such as 2-chloropyrazine, under basic conditions to form the desired product.

    N-Methylation: The final step involves the methylation of the pyrazine nitrogen using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenyl Methoxy Derivatives: Compounds with similar structural motifs but different substituents on the pyrazine ring.

    Pyrazine Derivatives: Compounds with variations in the substituents on the pyrazine ring, such as 2-chloropyrazine or 2-methylpyrazine.

Uniqueness

5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine is unique due to the presence of both dichlorophenyl and methoxy groups, which impart distinct chemical and biological properties. Its specific substitution pattern on the pyrazine ring also contributes to its unique reactivity and interaction with biological targets .

Properties

CAS No.

642085-80-1

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

5-[(2,6-dichlorophenyl)methoxy]-N-methylpyrazin-2-amine

InChI

InChI=1S/C12H11Cl2N3O/c1-15-11-5-17-12(6-16-11)18-7-8-9(13)3-2-4-10(8)14/h2-6H,7H2,1H3,(H,15,16)

InChI Key

BOYPKKZWNHUMFP-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=C(C=N1)OCC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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